Palonosetron 8-Hydroxy 1-Carboxamide
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Overview
Description
Palonosetron 8-Hydroxy 1-Carboxamide is a derivative of Palonosetron, a serotonin 5-HT3 receptor antagonist. This compound is primarily used in the prevention and treatment of chemotherapy-induced nausea and vomiting. It is known for its high efficacy and longer duration of action compared to other 5-HT3 antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palonosetron 8-Hydroxy 1-Carboxamide involves multiple steps, starting from the base compound Palonosetron. The process typically includes hydroxylation and carboxamidation reactions. Specific reagents and catalysts are used to achieve the desired functional groups at the correct positions on the molecule .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Palonosetron 8-Hydroxy 1-Carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
Palonosetron 8-Hydroxy 1-Carboxamide has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its interactions with serotonin receptors and its effects on cellular signaling pathways.
Medicine: Primarily used in the development of antiemetic drugs for chemotherapy patients.
Industry: Utilized in the production of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Palonosetron 8-Hydroxy 1-Carboxamide exerts its effects by selectively binding to serotonin 5-HT3 receptors. This binding inhibits the action of serotonin, a neurotransmitter involved in the emetic response. The compound’s high affinity for these receptors and its long half-life contribute to its prolonged antiemetic effects .
Comparison with Similar Compounds
Similar Compounds
- Granisetron
- Ondansetron
- Dolasetron
Uniqueness
Compared to other 5-HT3 antagonists, Palonosetron 8-Hydroxy 1-Carboxamide has a longer duration of action and higher receptor binding affinity. This makes it more effective in preventing delayed chemotherapy-induced nausea and vomiting .
Properties
Molecular Formula |
C18H24N2O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxamide |
InChI |
InChI=1S/C18H24N2O2/c21-16-6-2-4-13-3-1-5-14(17(13)16)18(22)19-15-11-20-9-7-12(15)8-10-20/h1,3,5,12,15-16,21H,2,4,6-11H2,(H,19,22)/t15-,16?/m1/s1 |
InChI Key |
JFJFGAXBBDZTEE-AAFJCEBUSA-N |
Isomeric SMILES |
C1CC(C2=C(C1)C=CC=C2C(=O)N[C@@H]3CN4CCC3CC4)O |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2C(=O)NC3CN4CCC3CC4)O |
Origin of Product |
United States |
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